6-(Dodecanoyloxy)hexa-2,4-dienoic acid
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Overview
Description
6-(Dodecanoyloxy)hexa-2,4-dienoic acid is a chemical compound characterized by the presence of a dodecanoyloxy group attached to a hexa-2,4-dienoic acid backbone
Preparation Methods
The synthesis of 6-(Dodecanoyloxy)hexa-2,4-dienoic acid typically involves the esterification of hexa-2,4-dienoic acid with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
6-(Dodecanoyloxy)hexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the dodecanoyloxy group, forming new esters or amides.
Scientific Research Applications
6-(Dodecanoyloxy)hexa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 6-(Dodecanoyloxy)hexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparison with Similar Compounds
6-(Dodecanoyloxy)hexa-2,4-dienoic acid can be compared with other similar compounds such as:
Hexa-2,4-dienoic acid: This compound lacks the dodecanoyloxy group and has different chemical and biological properties.
Dodecanoic acid:
Sorbic acid: A related compound with antimicrobial properties, used as a food preservative.
Properties
CAS No. |
393056-54-7 |
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Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
6-dodecanoyloxyhexa-2,4-dienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)22-16-13-10-11-14-17(19)20/h10-11,13-14H,2-9,12,15-16H2,1H3,(H,19,20) |
InChI Key |
UPALPSFEJXZZTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC=CC=CC(=O)O |
Origin of Product |
United States |
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